The synthesis of Tecoflex involves the polymerization of diisocyanates with polyols to form a thermoplastic polyurethane. Specific methods include:
Technical details regarding the synthesis can vary based on the specific formulation and intended application, but the general approach remains consistent across different grades.
Tecoflex exhibits a block copolymer structure consisting of hard segments (derived from diisocyanates) and soft segments (derived from polyether polyols). This structure contributes to its unique properties:
Data on molecular weight varies depending on the grade, but typical values range from 50,000 to 200,000 g/mol. The arrangement of these segments influences the thermal and mechanical properties of the material.
The primary chemical reactions involved in the processing of Tecoflex include:
These reactions are crucial during both synthesis and processing stages, affecting the final properties of Tecoflex products.
The mechanism of action for Tecoflex in applications such as drug delivery systems or medical devices involves:
Data supporting these mechanisms often comes from in vitro studies demonstrating cellular interactions and release kinetics.
Tecoflex exhibits several notable physical and chemical properties:
These properties make Tecoflex suitable for diverse applications requiring specific mechanical characteristics.
Tecoflex finds extensive use in various scientific and industrial applications:
Tecoflex® belongs to the aliphatic thermoplastic polyurethane family, structured as a multiblock copolymer. Its architecture comprises alternating hard segments (HS) and soft segments (SS), which microphase-separate to confer elastomeric properties. This morphology enables high tensile strength (up to 66.2 MPa) and elongation at break (up to 780%), critical for dynamic implants like cardiac valves and vascular grafts [1] [3].
The hard segments derive from 4,4′-methylenebis(cyclohexyl isocyanate) (H₁₂MDI), chosen for its resistance to ultraviolet degradation and oxidative stress. Unlike aromatic diisocyanates (e.g., TDI, MDI), H₁₂MDI produces non-yellowing, hydrolytically stable urethane linkages. Chain extenders like 1,4-butanediol (BDO) amplify HS rigidity through hydrogen bonding between urethane carbonyls (>C=O) and amine groups (–NH–). This network forms crystalline domains (acting as physical crosslinks) that provide structural integrity. The HS content governs key properties: higher HS ratios increase hardness (Vicat softening point up to 128°C) and tensile strength [1] [3] [6].
The soft segments consist of poly(tetramethylene glycol) (PTMG), a linear polyether diol. PTMG’s low glass transition temperature (Tg ≈ −80°C) imparts flexibility, elasticity, and hydrolytic resistance—addressing the vulnerability of polyester-based PUs to enzymatic degradation. The SS/HS ratio modulates durometer (Shore 80A for Tecoflex® EG 80A), with PTMG’s molecular weight (typically 1,000–2,000 g/mol) influencing chain mobility and hydration capacity. This architecture enables water absorption up to 5% without plasticization, crucial for maintaining dimensional stability in physiological fluids [3] [6].
Table 1: Mechanical Properties of Tecoflex® EG 80A
Property | Value Range | Test Method |
---|---|---|
Hardness | 80 Shore A | ASTM D2240 |
Tensile Strength | 28.9–66.2 MPa | ASTM D412 |
Elongation at Break | 50–780% | ASTM D412 |
Vicat Softening Point | 81–128°C | ASTM D1525 |
Biocompatibility Duration | ≤30 days | ISO 10993 |
Tecoflex®’s balance of processability and biocompatibility enables diverse biomedical uses, particularly where mechanical resilience and cellular integration are required.
Catheters and Short-Term Implants
Tecoflex® is extruded into single/multi-lumen catheters due to its kink resistance, lubricity, and bondability to other polymers. Its inherent hydrophobicity (contact angle ≈80°) is modified via gamma radiation grafting to incorporate hydrophilic monomers (e.g., N-isopropylacrylamide, N-vinylimidazole). These coatings enable thermo- or pH-responsive drug release—e.g., diclofenac-loaded catheters exhibit sustained anti-inflammatory elution in physiological saline [1] [4].
Tissue Engineering Scaffolds
Electrospinning of Tecoflex® EG 80A solutions yields nanofibrous scaffolds (fiber diameter: 700–1000 nm) that mimic extracellular matrix topology. Blending with gelatin (15% wt/wt) enhances endothelial cell adhesion and proliferation. Crosslinking with glutaraldehyde stabilizes composites against aqueous degradation, maintaining tensile strength after 28 days in phosphate buffer. Adding multiwalled carbon nanotubes (MWCNTs; 0.5–1% wt) elevates Young’s modulus by 40–60% via interfacial stress transfer, while NIH 3T3 fibroblast assays confirm biocompatibility [2] [5] [6].
Functionalized Drug Delivery Systems
Surface modifications leverage Tecoflex®’s chemical adaptability. Pre-irradiation grafting using gamma rays anchors stimuli-responsive polymers without initiators. For example, poly(N-isopropylacrylamide)-grafted Tecoflex® exhibits temperature-dependent swelling (LCST ≈32°C), enabling controlled drug release near physiological temperatures. Similarly, poly(1-vinylimidazole) coatings provide pH-responsive behavior in wound dressings [4].
Table 2: Biomedical Applications of Tecoflex® Modifications
Application | Modification | Key Outcome |
---|---|---|
Antimicrobial Catheters | PNIPAAm/PVim grafting | Sustained diclofenac release (≥72 hrs) |
Tendon/Ligament Scaffolds | MWCNTs (1% wt) | Young’s modulus ↑60%; fibroblast adhesion |
Vascular Grafts | Gelatin blending (15% wt) | Endothelialization ↑300% vs. pure PU |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7